molecular formula C8H16Cl2N2S B1404845 [2-(4-Isopropyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride CAS No. 1396759-29-7

[2-(4-Isopropyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride

Cat. No. B1404845
M. Wt: 243.2 g/mol
InChI Key: WMILCPGLUOMVQF-UHFFFAOYSA-N
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Description

[2-(4-Isopropyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.

Scientific Research Applications

Glucosidase Inhibition

A study by Babar et al. (2017) described the synthesis of novel ethyl 2-[aryl(thiazol-2-yl)amino]acetates and N-arylthiazole-2-amines, demonstrating significant α-glucosidase and β-glucosidase inhibition activities. This suggests a potential application in glycemic control or diabetes management (Babar et al., 2017).

Synthesis and Structure Exploration

Vasilkova et al. (2020) conducted three-component condensations with 1,3-thiazol-2-amine, leading to the formation of thiazolo[3,2-a]pyrimidine derivatives. This process contributes to the understanding of the structural possibilities and reactivity of thiazolyl compounds (Vasilkova et al., 2020).

Characterization of Thiazole Derivatives

Idhayadhulla et al. (2010) synthesized a new compound related to the thiazole derivative, ethyl 3,5-dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate, characterized by various spectroscopic methods. This study highlights the importance of characterizing novel thiazole derivatives for further applications (Idhayadhulla et al., 2010).

Novel Synthesis Approaches

Berber (2022) explored the synthesis of thiazole compounds under various conditions, emphasizing the reaction medium's role in organic synthesis. This research contributes to the development of new synthetic pathways for thiazole derivatives (Berber, 2022).

Anticancer Activity

Gomha et al. (2015) synthesized a series of thiazole derivatives with notable anticancer activity. This indicates the potential use of thiazole derivatives, including [2-(4-Isopropyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride, in cancer research and treatment (Gomha et al., 2015).

Hypoglycemic Agents

Song et al. (2011) developed N-(pyrimidin-4-yl)thiazol-2-amine derivatives as dual-action hypoglycemic agents, activating glucokinase and PPARγ. This demonstrates another potential application in diabetes treatment (Song et al., 2011).

properties

IUPAC Name

2-(4-propan-2-yl-1,3-thiazol-2-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2S.2ClH/c1-6(2)7-5-11-8(10-7)3-4-9;;/h5-6H,3-4,9H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMILCPGLUOMVQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CSC(=N1)CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(4-Isopropyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[2-(4-Isopropyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride

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